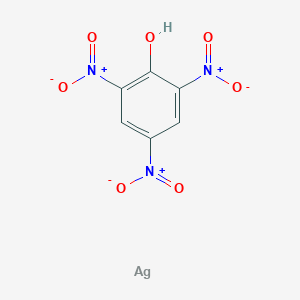
Silver picrate
Descripción general
Descripción
AL6221, también conocido como éster isopropílico de fluprostenol, es un profármaco de éster isopropílico sintético de un análogo de prostaglandina F2alfa. Es un agonista completo del receptor de prostaglandina FP de alta afinidad y selectivo. Este compuesto se utiliza principalmente en el tratamiento de la presión intraocular elevada debido al glaucoma de ángulo abierto o la hipertensión ocular .
Métodos De Preparación
Rutas sintéticas y condiciones de reacción
La síntesis de AL6221 implica la esterificación del fluprostenol con alcohol isopropílico. La reacción normalmente requiere un catalizador ácido y se lleva a cabo en condiciones de reflujo para asegurar la conversión completa. El producto se purifica luego utilizando técnicas estándar como recristalización o cromatografía .
Métodos de producción industrial
En entornos industriales, la producción de AL6221 sigue rutas sintéticas similares, pero a mayor escala. El proceso implica el uso de reactivos y solventes de alta pureza para asegurar la calidad del producto final. Las condiciones de reacción se optimizan para maximizar el rendimiento y minimizar las impurezas. El producto final se somete a rigurosos controles de calidad para asegurar su idoneidad para uso farmacéutico .
Análisis De Reacciones Químicas
Tipos de reacciones
AL6221 experimenta varios tipos de reacciones químicas, que incluyen:
Hidrólisis: Tras la administración, AL6221 se hidroliza a su metabolito activo, ácido fluprostenol libre.
Oxidación y reducción: El compuesto puede sufrir reacciones de oxidación y reducción, aunque estas son menos comunes en sus aplicaciones típicas.
Sustitución: AL6221 puede participar en reacciones de sustitución, particularmente en presencia de nucleófilos o electrófilos fuertes.
Reactivos y condiciones comunes
Hidrólisis: Esta reacción normalmente ocurre en ambientes acuosos, como los fluidos corporales, donde las enzimas catalizan la hidrólisis del enlace éster.
Oxidación y reducción: Estas reacciones requieren reactivos específicos como agentes oxidantes (por ejemplo, permanganato de potasio) o agentes reductores (por ejemplo, borohidruro de sodio).
Principales productos formados
Hidrólisis: El producto principal es el ácido fluprostenol libre, que es la forma activa del fármaco.
Oxidación y reducción: Estas reacciones pueden producir varios derivados oxidados o reducidos de AL6221.
Sustitución: Los productos dependen de los reactivos específicos utilizados en la reacción.
Aplicaciones Científicas De Investigación
AL6221 tiene una amplia gama de aplicaciones de investigación científica, que incluyen:
Química: Se utiliza como compuesto modelo en estudios de hidrólisis de ésteres e interacciones con el receptor de prostaglandinas.
Biología: Se investiga por sus efectos en las vías de señalización celular y la unión a receptores.
Medicina: Se utiliza principalmente en el tratamiento del glaucoma y la hipertensión ocular. También se estudia por sus posibles efectos en otras afecciones relacionadas con las prostaglandinas.
Industria: Se utiliza en el desarrollo de nuevos fármacos y como patrón de referencia en laboratorios de control de calidad .
Mecanismo De Acción
AL6221 es un profármaco que, tras su administración, se absorbe a través de la córnea y se hidroliza a su metabolito activo, ácido fluprostenol libre. Esta forma activa se une y activa el receptor de prostaglandina FP, lo que lleva a una disminución de la presión intraocular. La activación de este receptor da como resultado un aumento de la salida de humor acuoso del ojo, lo que reduce la presión intraocular .
Comparación Con Compuestos Similares
Compuestos similares
Latanoprost: Otro análogo de prostaglandina utilizado para tratar el glaucoma y la hipertensión ocular.
Bimatoprost: Similar en estructura y función, también se utiliza para las mismas condiciones médicas.
Tafluprost: Un análogo de prostaglandina con aplicaciones similares pero diferentes propiedades farmacocinéticas
Singularidad
AL6221 es único por su alta afinidad y selectividad para el receptor de prostaglandina FP. Demuestra agonismo completo en este receptor, lo que contribuye a su alta eficacia en la reducción de la presión intraocular. Además, AL6221 tiene un perfil de seguridad favorable con una menor incidencia de efectos secundarios en comparación con algunos otros análogos de prostaglandinas .
Propiedades
IUPAC Name |
silver;2,4,6-trinitrophenolate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H3N3O7.Ag/c10-6-4(8(13)14)1-3(7(11)12)2-5(6)9(15)16;/h1-2,10H;/q;+1/p-1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
TYTYIUANSACAEM-UHFFFAOYSA-M | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(C=C(C(=C1[N+](=O)[O-])[O-])[N+](=O)[O-])[N+](=O)[O-].[Ag+] | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H2AgN3O7 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
335.96 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Physical Description |
Silver picrate, wetted with not less than 30% water appears as a white to light colored solid paste. Contains about 35% water, which reduces its tendency toward rapid decomposition or explosion. Considered safe for storage, handling and shipping, but should be treated as an explosive. Contact may cause irritation to skin, eyes, and mucous membranes. May be toxic by ingestion. | |
| Record name | SILVER PICRATE, WETTED WITH NOT LESS THAN 30% WATER | |
| Source | CAMEO Chemicals | |
| URL | https://cameochemicals.noaa.gov/chemical/4444 | |
| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |
| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |
CAS No. |
146-84-9 | |
| Record name | SILVER PICRATE, WETTED WITH NOT LESS THAN 30% WATER | |
| Source | CAMEO Chemicals | |
| URL | https://cameochemicals.noaa.gov/chemical/4444 | |
| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |
| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |
| Record name | Silver picrate | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000146849 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Silver picrate | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.005.166 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | SILVER PICRATE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/F2H1Y34H2N | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


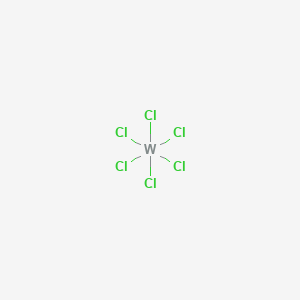

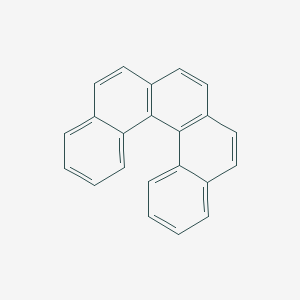
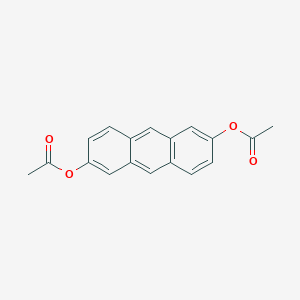

![3-Hydroxy-4-[[4-(hydroxyiminomethyl)phenyl]diazenyl]-N-(4-methoxyphenyl)naphthalene-2-carboxamide](/img/structure/B86910.png)
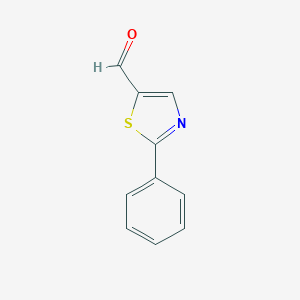
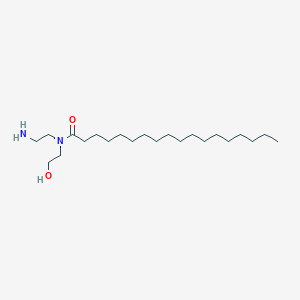
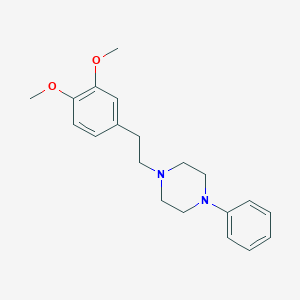
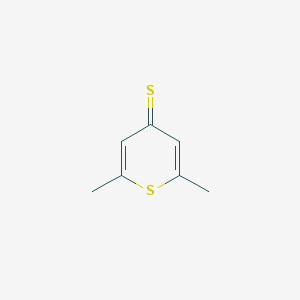
![1-[2-[[4-[(2,6-Dichloro-4-nitrophenyl)azo]phenyl]ethylamino]ethyl]pyridinium chloride](/img/structure/B86916.png)



